(Z)-1-(2-((4-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride
Description
(Z)-1-(2-((4-Chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride is a thiazole-derived compound featuring a Z-configuration at the imino group, a morpholino substituent, and a 4-chlorophenyl moiety. The hydrochloride salt enhances its crystallinity and solubility in polar solvents. Its structure combines a planar thiazole core with a perpendicular 4-chlorophenyl group, a common motif in bioactive molecules targeting enzymes or receptors via π-π stacking and hydrogen bonding. While the provided evidence lacks direct data on this compound, structural analogs and synthesis methodologies from the literature allow for comparative analysis .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)imino-4-methyl-3-morpholin-4-yl-1,3-thiazol-5-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S.ClH/c1-11-15(12(2)21)23-16(18-14-5-3-13(17)4-6-14)20(11)19-7-9-22-10-8-19;/h3-6H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWCXYOKQZQHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC=C(C=C2)Cl)N1N3CCOCC3)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(2-((4-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure
The compound features a thiazole ring, a morpholine group, and a chlorophenyl substituent. Its chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related thiazole derivatives. For instance, a series of thiazol-4-one derivatives demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 7b | 0.22 | 0.25 | 70 |
| Ciprofloxacin | 1.0 | 2.0 | 50 |
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties. In vitro studies showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For example, compounds derived from similar thiazole structures were found to inhibit cell proliferation in colon carcinoma and breast cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
Case Study: Thiazole Derivative in Cancer Research
A study focused on a thiazole derivative showed that it effectively inhibited the growth of HCT-116 colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes involved in bacterial resistance mechanisms. Notably, it has shown promising results as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| Dihydrofolate Reductase | 0.52 - 2.67 |
Toxicity and Safety Profile
Hemolytic activity studies indicated that the compound exhibits low toxicity, with hemolysis percentages ranging from 3.23% to 15.22%, significantly lower than standard toxic agents like Triton X-100 . Additionally, non-cytotoxicity was confirmed with IC50 values greater than 60 µM.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiazole Derivatives
*Inferred from analogous methods in .
Key Observations:
The morpholino group introduces a six-membered saturated ring with N and O atoms, enhancing solubility and hydrogen-bonding capacity compared to aryl or triazole substituents in analogs .
Stereochemical Impact: The Z-configuration in the target compound and ’s thiazolidinone contrasts with the E-configuration in ’s triazole-thione. This configuration affects molecular planarity and intermolecular interactions, as seen in crystallographic studies .
Synthetic Pathways: Reflux in DMF/acetic acid with sodium acetate is a common method for thiazole and thiazolidinone synthesis (e.g., ). The target compound’s hydrochloride salt likely requires post-synthetic neutralization with HCl.
Crystallographic and Computational Analysis
Table 2: Crystallographic Parameters of Comparable Compounds
Key Findings:
- Packing Efficiency: The triclinic system in ’s thiazole derivatives allows dense packing via π-π interactions, whereas the target compound’s morpholino group may disrupt planarity, reducing stacking efficiency .
Substituent Effects on Physicochemical Properties
- 4-Chlorophenyl vs.
- Morpholino vs. Hydroxyphenyl: The morpholino group’s polarity improves aqueous solubility relative to ’s hydroxyphenyl-thiazolidinone, which may require protonation for dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
